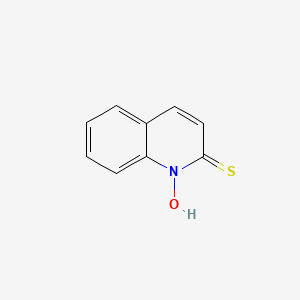

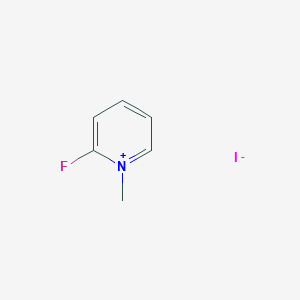

Pyridinium, 2-fluoro-1-methyl-, iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridinium, 2-fluoro-1-methyl-, iodide (PFMFI) is a halogenated derivative of pyridine, a heterocyclic aromatic organic compound. PFMFI has a variety of uses in scientific research and laboratory experiments due to its unique properties, including its low solubility in water, high boiling point, and low vapor pressure. In

Applications De Recherche Scientifique

Solar Energy Conversion

Pyridinium derivatives, such as 1-ethyl-1-methyl pyrrolidinium iodide, have been utilized in solid-state dye-sensitized solar cells (DSSCs) as solid-state electrolytes. These devices demonstrate notable power conversion efficiency and excellent stability at elevated temperatures, highlighting the potential of pyridinium compounds in renewable energy applications (Li et al., 2012).

Crystal Engineering

The crystal engineering of brominated pyridinium compounds, such as N-methyl-3,5-dibromopyridinium iodide, reveals the formation of unique crystal structures with short C–Br⋯I halogen bonding. This illustrates the effectiveness of pyridinium scaffolds in enhancing the electron acceptor ability of bromine substituents, which is significant for developing advanced materials (Logothetis et al., 2004).

Nonlinear Optical Materials

Multisubstituted pyridinium compounds exhibit strong saturated absorption and nonlinear optical absorption (NOA) properties. These characteristics are influenced by the electron-donating ability, the number of side chains, and the molecular coplanar features of the compounds, making them suitable for applications in optical devices and materials (Xu et al., 2008).

Corrosion Inhibition

Pyridinium-derived ionic liquids have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds show significant inhibition efficiency, demonstrating their potential as eco-friendly corrosion inhibitors (El-hajjaji et al., 2020).

Fluorescent Sensing

Pyridinium functionalized derivatives have been reported for the selective detection of fluoride ions in aqueous media. The rapid "turn-on" fluorescence signaling showcases the potential of these compounds in environmental monitoring and analytical chemistry (Bineci et al., 2016).

Propriétés

IUPAC Name |

2-fluoro-1-methylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKRMRFCSAUNO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1F.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431861 |

Source

|

| Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-06-6 |

Source

|

| Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-fluoro-1-methylpyridin-1-ium iodide interact with its target molecules and what are the downstream effects in the context of mass spectrometry analysis?

A1: 2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) is a derivatization reagent that reacts with primary amines or hydroxyl groups present in target molecules like catecholamines and amino acids []. This reaction forms derivatized products with improved ionization efficiency in mass spectrometry. Specifically, FMP-10 leads to a general increase in the signal-to-noise ratio (S/N) for the analyzed compounds []. This enhanced ionization allows for more sensitive and accurate detection of these molecules in complex biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1240827.png)

![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)

![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)

![4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)

![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)